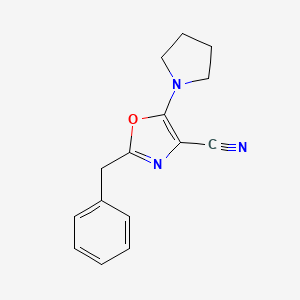
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, commonly known as DMDB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDB belongs to the family of pyrrolidinyl butanamides and has been synthesized through different methods.
作用机制
The mechanism of action of DMDB is not fully understood. However, it has been suggested that DMDB may act as a modulator of the cannabinoid receptor type 2 (CB2). DMDB has also been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
DMDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMDB can inhibit the growth of cancer cells and induce apoptosis. DMDB has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In vivo studies have shown that DMDB can improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
DMDB has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic applications. However, there are also some limitations to using DMDB in lab experiments. DMDB has low solubility in water, which can make it difficult to administer in vivo. DMDB also has limited stability, which can affect its efficacy in experiments.
未来方向
There are several future directions for DMDB research. One potential direction is to further investigate the mechanism of action of DMDB and its potential as a modulator of the CB2 receptor. Another direction is to explore the potential therapeutic applications of DMDB in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility and stability of DMDB to enhance its efficacy in lab experiments.
合成方法
DMDB can be synthesized through different methods, including the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)butanoyl chloride with 2,4-dimethoxyaniline in the presence of a base. Another method involves the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)butanoyl chloride with 2,4-dimethoxyphenethylamine in the presence of a base. The synthesized DMDB can be purified through column chromatography or recrystallization.
科学研究应用
DMDB has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, DMDB has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, DMDB has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMDB has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-11-5-6-12(13(10-11)23-2)17-14(19)4-3-9-18-15(20)7-8-16(18)21/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYHNMDJRPLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)

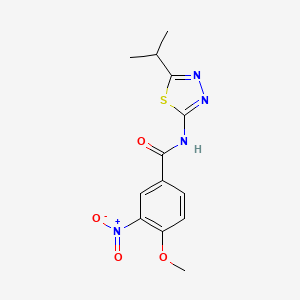
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

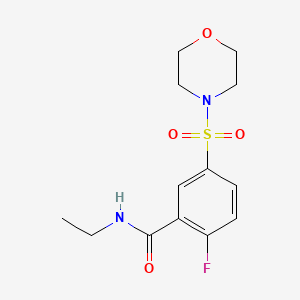
![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
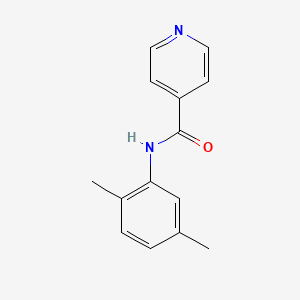
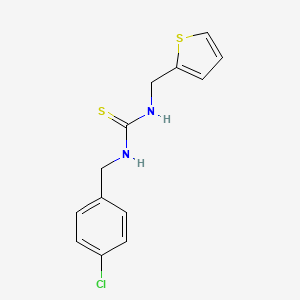
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
